molecular formula C16H21NO2 B1385455 2-Furyl-N-(4-isobutoxybenzyl)methanamine CAS No. 898507-99-8

2-Furyl-N-(4-isobutoxybenzyl)methanamine

Cat. No. B1385455
CAS RN: 898507-99-8
M. Wt: 259.34 g/mol
InChI Key: QXRZDOQAYBRZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furyl-N-(4-isobutoxybenzyl)methanamine is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

  • Antibacterial Agents : Some derivatives of 2-Furyl-N-(4-isobutoxybenzyl)methanamine have been synthesized and found to possess antibacterial properties with mild cytotoxicity. These compounds show decent inhibitory effects against both Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Abbasi et al., 2018).

  • Antimycobacterial Activity : Certain derivatives, such as 6-(2-furyl)-9-(p-methoxybenzyl)purines, have been synthesized and demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis. These compounds exhibit low toxicity toward mammalian cells and are inactive toward common bacteria like Staphylococcus aureus and Escherichia coli, making them promising drug candidates (Braendvang & Gundersen, 2007).

  • Enzyme Inhibition : Some synthesized compounds of this compound derivatives show significant enzyme inhibitory activity. For instance, they exhibit considerable inhibitory activity against enzymes like α-glucosidase, acetylcholinesterase, and butyrylcholinesterase. This suggests their potential application in treating diseases like Alzheimer's (Hussain et al., 2017).

  • Chemical Synthesis : The compound has been used in various synthetic routes to produce different chemical structures. For example, it has been involved in the synthesis of dinucleating ligands and in the Friedel–Crafts reaction for synthesizing phthalides (Sun et al., 2001), (Shpuntov et al., 2015).

  • Radiosynthesis and Imaging : Derivatives of this compound have been used in radiosynthesis for imaging applications, such as in positron emission tomography (PET) imaging studies. They show binding affinity to various neurotransmitter transporters, which can be valuable in neurological research (Stehouwer et al., 2005).

  • Phytotoxicity Studies : The compound and its derivatives have been evaluated for phytotoxicity, indicating their potential impact on plant growth and development. This can be relevant for agricultural chemistry and environmental studies (Matusiak et al., 2013).

Safety and Hazards

2-Furyl-N-(4-isobutoxybenzyl)methanamine is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[4-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h3-9,13,17H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRZDOQAYBRZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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